Wieland-gumlich aldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

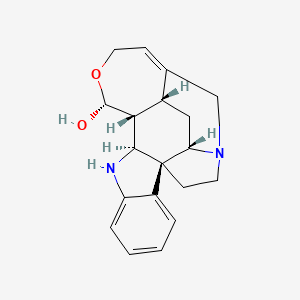

Caracurine VII is a monoterpenoid indole alkaloid with formula C19H22N2O2, isolated from several species of Strychnos. It has a role as a plant metabolite. It is a monoterpenoid indole alkaloid, a tertiary amino compound, a primary alcohol and an organic heterohexacyclic compound.

Wissenschaftliche Forschungsanwendungen

Synthesis of Strychnine

Wieland-Gumlich aldehyde is esteemed for its efficiency as a precursor in the total synthesis of strychnine, a potent neurotoxin with historical significance in medicine. The following table summarizes key synthetic routes utilizing this compound:

The high yield of strychnine synthesis from this compound (approximately 80%) makes it the preferred choice over isostrychnine, which achieves only about 28% yield . This efficiency is attributed to the direct condensation reactions that can be performed with malonic acid.

Biosynthetic Studies

Recent research has identified this compound as a significant biosynthetic intermediate in the production of strychnine and related alkaloids. For instance, studies have demonstrated that this compound can be generated from dehydropreakuammicine through a series of enzymatic reactions involving hydroxylation and reduction processes . The following points highlight its biosynthetic relevance:

- Intermediate Formation : It acts as a crucial intermediate in the biosynthetic pathway leading to strychnine from natural sources like Strychnos nux-vomica.

- Enzymatic Conversion : Enzymes such as cytochrome P450s and medium-chain dehydrogenase/reductases are involved in its conversion from other alkaloids .

Industrial Applications

This compound has practical applications beyond academic research. It has been utilized in the industrial synthesis of alcuronium chloride (Alloferin), a neuromuscular blocking agent used in anesthesia . The process typically involves:

- Dimerization : The compound undergoes dimerization reactions to yield alcuronium chloride, showcasing its utility in pharmaceutical manufacturing.

Case Study 1: Total Synthesis of Strychnine

A notable study highlighted the use of this compound in achieving high yields of strychnine through innovative synthetic methodologies. The research emphasized optimizing reaction conditions to enhance product formation and reduce by-products, demonstrating the compound's versatility in synthetic strategies .

Case Study 2: Biosynthesis Pathway Elucidation

In another study, researchers mapped out the biosynthetic pathway involving this compound, confirming its role as an intermediate. This research provided insights into potential genetic engineering approaches to enhance alkaloid production in plants .

Eigenschaften

CAS-Nummer |

466-85-3 |

|---|---|

Molekularformel |

C19H22N2O2 |

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

(4S,12S,13R,14R,19R,21S)-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-ol |

InChI |

InChI=1S/C19H22N2O2/c22-18-16-12-9-15-19(6-7-21(15)10-11(12)5-8-23-18)13-3-1-2-4-14(13)20-17(16)19/h1-5,12,15-18,20,22H,6-10H2/t12-,15-,16+,17-,18+,19+/m0/s1 |

InChI-Schlüssel |

UFUDXCDPABDFHK-IPAPBBTMSA-N |

SMILES |

C1CN2CC3=CCOC(C4C3CC2C15C4NC6=CC=CC=C56)O |

Isomerische SMILES |

C1CN2CC3=CCO[C@H]([C@@H]4[C@H]3C[C@H]2[C@@]15[C@H]4NC6=CC=CC=C56)O |

Kanonische SMILES |

C1CN2CC3=CCOC(C4C3CC2C15C4NC6=CC=CC=C56)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Wieland-gumlich aldehyde; Caracurine VII; Deacetyldiaboline; Desacetyldiaboline |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.